Cas no 924186-03-8 ([(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate)
![[(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/924186-03-8x500.png)
[(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 924186-03-8
- Z17754560
- AKOS033585717
- [(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate
- EN300-26680815
-
- インチ: 1S/C19H15N3O3/c20-10-11-22(15-7-2-1-3-8-15)18(23)13-25-19(24)17-12-14-6-4-5-9-16(14)21-17/h1-9,12,21H,11,13H2
- InChIKey: JIZGNOMIHIDZDW-UHFFFAOYSA-N
- ほほえんだ: O(CC(N(CC#N)C1C=CC=CC=1)=O)C(C1=CC2C=CC=CC=2N1)=O
計算された属性
- せいみつぶんしりょう: 333.11134135g/mol
- どういたいしつりょう: 333.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 535
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 86.2Ų
[(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680815-0.05g |
[(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate |
924186-03-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
[(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylateに関する追加情報
Comprehensive Overview of [(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate (CAS No. 924186-03-8)
The compound [(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate (CAS No. 924186-03-8) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including the cyanomethyl moiety, phenyl carbamoyl linkage, and 1H-indole-2-carboxylate ester. This combination of features makes it a subject of interest in pharmaceutical research, agrochemical development, and material science applications.
In recent years, the demand for novel heterocyclic compounds like [(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate has surged due to their potential bioactivity. Researchers are particularly intrigued by its indole-based scaffold, which is prevalent in many natural products and FDA-approved drugs. The presence of the carbamoyl group further enhances its versatility, enabling interactions with biological targets such as enzymes and receptors.
From a synthetic chemistry perspective, CAS No. 924186-03-8 exemplifies modern trends in molecular design and green chemistry. Its synthesis often involves catalytic methods that minimize waste, aligning with the global push for sustainable practices. Laboratories frequently optimize routes to improve yield and purity, addressing common challenges like regioselectivity and functional group compatibility.
The compound’s physicochemical properties—such as solubility, stability, and melting point—are critical for formulation scientists. These characteristics influence its performance in drug delivery systems or agricultural formulations. For instance, the ester linkage in its structure may offer controlled release properties, a hot topic in precision agriculture and targeted therapeutics.
Analytical techniques like HPLC, NMR, and mass spectrometry are indispensable for characterizing [(cyanomethyl)(phenyl)carbamoyl]methyl 1H-indole-2-carboxylate. Quality control protocols ensure batch-to-batch consistency, a priority for industries complying with Good Manufacturing Practices (GMP). Recent advancements in AI-driven spectroscopy have also streamlined its identification and purity assessment.
Beyond industrial applications, academic studies explore this compound’s structure-activity relationships (SAR). Computational modeling and molecular docking simulations predict its binding affinities, accelerating drug discovery pipelines. Such approaches resonate with the growing interest in in silico pharmacology and virtual screening tools.
In conclusion, CAS No. 924186-03-8 represents a convergence of innovation and utility. Its multifaceted roles—from biologically active agent to chemical intermediate—underscore its relevance in contemporary science. As research evolves, this compound may unlock new possibilities in personalized medicine and smart materials, answering pressing questions in today’s scientific community.
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